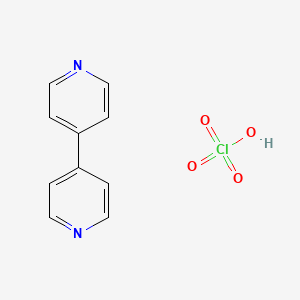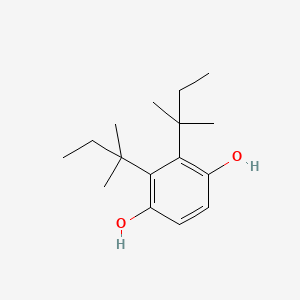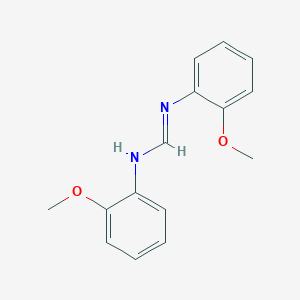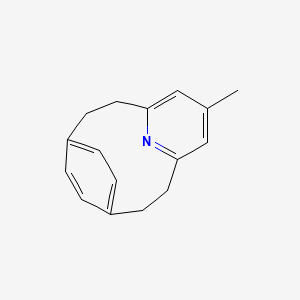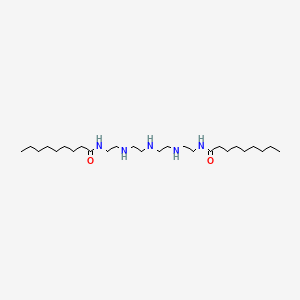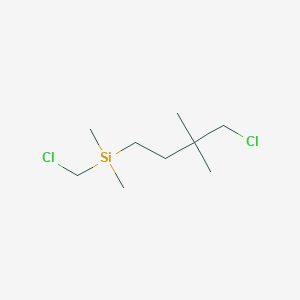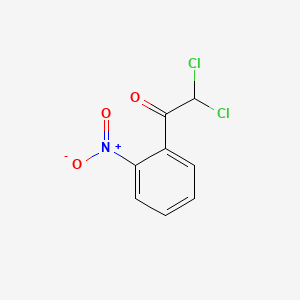
Ethanone, 2,2-dichloro-1-(2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- typically involves the chlorination of 2-nitroacetophenone. The process can be carried out using chlorine gas in the presence of a catalyst such as iron (III) chloride. The reaction is conducted under controlled conditions to ensure the selective chlorination of the acetophenone moiety .
Industrial Production Methods
On an industrial scale, the production of Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- can be achieved through a similar chlorination process, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,2-dichloro-1-(2-aminophenyl)ethanone.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2,2-dichloro-1-(2-nitrophenyl)acetic acid.
Reduction: 2,2-dichloro-1-(2-aminophenyl)ethanone.
Substitution: Various substituted ethanones depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms may also participate in electrophilic interactions with nucleophilic sites in biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(2-nitrophenyl)-: Similar structure but lacks the chlorine atoms.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains a chloro and dihydroxyphenyl group instead of the nitro group
Uniqueness
Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
66924-63-8 |
|---|---|
Formule moléculaire |
C8H5Cl2NO3 |
Poids moléculaire |
234.03 g/mol |
Nom IUPAC |
2,2-dichloro-1-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2NO3/c9-8(10)7(12)5-3-1-2-4-6(5)11(13)14/h1-4,8H |
Clé InChI |
ZJBACJYFQBMYBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C(Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
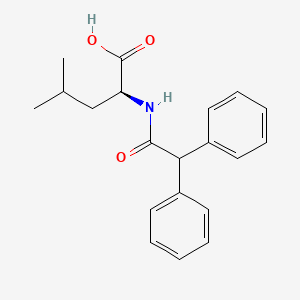
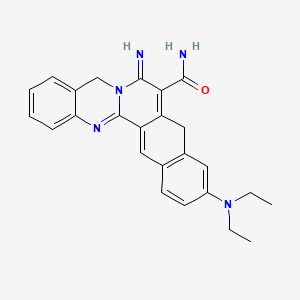

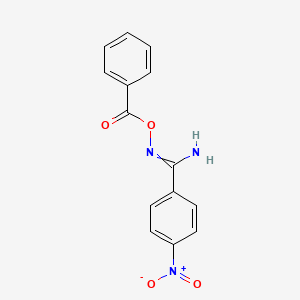
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
